molecular formula C6H10O B12973096 4-Methylpent-2-yn-1-ol

4-Methylpent-2-yn-1-ol

Cat. No.: B12973096
M. Wt: 98.14 g/mol
InChI Key: GSSDYZXTFBSJBT-UHFFFAOYSA-N
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Description

4-Methylpent-2-yn-1-ol ( 15787-92-5) is an organic compound with the molecular formula C6H10O and a molecular weight of 98.14 g/mol . It is classified as a propargylic alcohol, featuring both a hydroxyl group and a carbon-carbon triple bond within its structure, making it a versatile building block in synthetic organic chemistry. This compound is of significant research value as a key precursor in the synthesis of complex heterocyclic structures . Pent-2-ynol derivatives, such as 5-aminopent-2-yn-1-ols, are considered excellent substrates for the construction of various heterocycles, which are privileged motifs in many natural products and biologically active molecules . The triple bond can be readily activated and functionalized using transition metal catalysts, enabling diverse coupling and cyclization reactions . Researchers utilize this compound in the development of novel methodologies to access medicinally relevant targets . Handle with care; this compound is flammable and may cause skin and eye irritation . It should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

4-methylpent-2-yn-1-ol

InChI

InChI=1S/C6H10O/c1-6(2)4-3-5-7/h6-7H,5H2,1-2H3

InChI Key

GSSDYZXTFBSJBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C#CCO

Origin of Product

United States

Synthetic Methodologies for 4 Methylpent 2 Yn 1 Ol and Its Advanced Derivatives

Direct Synthesis Approaches to 4-Methylpent-2-yn-1-ol

While detailed research on the direct, standalone synthesis of this compound is not extensively covered in the provided search results, its identity and basic properties are established. It is a known chemical compound with the molecular formula C6H10O. nih.gov The primary focus of available literature is on its application as a starting material or intermediate in the synthesis of more complex molecules.

Utilization of this compound in Esterification Reactions

This compound serves as a crucial alcohol component in esterification reactions, a fundamental process in organic synthesis for creating esters.

A notable application of this compound is its reaction with derivatives of malonic acid. Specifically, it can be reacted with dimethyl malonate to produce Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate. This reaction involves the esterification of the malonic acid derivative with two equivalents of the alkynyl alcohol, this compound.

The esterification of this compound with malonic acid derivatives is typically facilitated by a strong acid catalyst, such as sulfuric acid. This type of catalysis, known as Fischer esterification, involves the protonation of the carboxylic acid (or its derivative), which enhances its electrophilicity and promotes nucleophilic attack by the alcohol. The reaction is often carried out under reflux conditions to drive the equilibrium towards the formation of the ester product. chemguide.co.uk The general mechanism for acid-catalyzed esterification involves the initial protonation of the carbonyl oxygen of the acid, followed by nucleophilic attack from the alcohol, a proton transfer, and subsequent elimination of water to form the ester. libretexts.org

Integration into Complex Molecular Architectures

This compound is a valuable building block for the synthesis of intricate and biologically significant molecules. Its propargyl alcohol functionality allows for a variety of chemical transformations.

In a multi-step synthesis, a derivative of this compound, specifically 1-((4R,5S)-5-((4-methoxyphenoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-methylpent-2-yn-1-ol (9), is synthesized as a key intermediate. mdpi.com The synthesis starts from a chiral alcohol, ((4R,5S)-5-((4-methoxyphenoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol (8), which is first oxidized to the corresponding aldehyde via a Swern oxidation. mdpi.comresearchgate.net This aldehyde then reacts with the lithium acetylide of 3-methyl-1-butyne (B31179) (which is structurally related to this compound) to yield the target alkynyl alcohol derivative (9). researchgate.net

Table 1: Key Intermediates and Reactions

Starting MaterialReagentsProductReaction Type
((4R,5S)-5-((4-methoxyphenoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol (8)DMSO, Oxalyl chloride, NEt3Corresponding AldehydeSwern Oxidation
Aldehyde IntermediateLithium acetylide of 3-methyl-1-butyne1-((4R,5S)-5-((4-methoxyphenoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-methylpent-2-yn-1-ol (9)Nucleophilic Addition
1-((4R,5S)-5-((4-methoxyphenoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-methylpent-2-yn-1-ol (9)Red-Al®(R,E)-1-((4R,5S)-5-((4-methoxyphenoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-methylpent-2-en-1-ol (11)Reduction

The synthesis of complex derivatives from this compound often employs sequential reaction strategies to build molecular complexity in a controlled manner. Following the formation of the alkynyl alcohol derivative (9), further transformations are carried out. For instance, the triple bond in compound 9 can be reduced to a trans-double bond using Red-Al®, a reducing agent, to yield the corresponding allylic alcohol, (R,E)-1-((4R,5S)-5-((4-methoxyphenoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-methylpent-2-en-1-ol (11). mdpi.com This sequential approach, involving oxidation, alkynylation, and reduction, demonstrates how the simple propargyl alcohol unit from a this compound equivalent can be strategically manipulated to construct stereochemically defined and functionally rich molecular architectures. mdpi.comresearchgate.net

Industrial Production Considerations of this compound Related Intermediates

The industrial production of propargylic alcohols, including this compound, and their subsequent conversion into advanced derivatives, hinges on the careful selection of manufacturing processes. While traditional batch-based methods have been historically prevalent, the industry is increasingly adopting continuous flow chemistry to overcome the limitations of batch processing. beilstein-journals.org The synthesis of these intermediates often involves highly reactive and exothermic processes, such as Grignard reactions, making process control a critical aspect of safe and efficient manufacturing. mt.comrsc.org

The synthesis of acetylenic alcohols like this compound typically involves the nucleophilic addition of an acetylide to a carbonyl compound. For instance, the reaction of an appropriate Grignard reagent with an aldehyde or ketone is a common route. mt.com The choice of synthetic pathway and processing technology is dictated by factors such as reaction kinetics, heat and mass transfer limitations, and the stability of intermediates. acs.org

Continuous Flow Processes

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the industrial synthesis of fine chemicals and pharmaceutical intermediates. beilstein-journals.orgnih.gov This technology utilizes systems of pumps and tubes or microreactors to conduct chemical reactions in a continuous stream rather than in a single large vessel. The inherent advantages of this approach, such as enhanced safety due to smaller reaction volumes, superior heat and mass transfer, and improved process control, make it particularly suitable for the production of this compound and its derivatives. beilstein-journals.orgresearchgate.net

The implementation of continuous flow processes can lead to higher yields and selectivity, reduced reaction times, and minimized risk, especially when handling unstable or hazardous intermediates. nih.govrsc.org For example, the generation and immediate consumption of a reactive Grignard reagent in a flow system can prevent decomposition and side reactions that may occur during a prolonged batch process. rsc.org Flow chemistry enables access to expanded processing windows, allowing for reactions at higher temperatures and pressures than would be safe in a large batch reactor. beilstein-journals.org This methodology has been successfully applied to a variety of reactions relevant to propargylic alcohol synthesis, including alkyne additions, carboxylative cyclization, and Grignard reactions. rsc.orgrsc.orgacs.org

Table 1: Comparison of Batch vs. Continuous Flow Processes for Propargylic Alcohol Synthesis

Feature Batch Process Continuous Flow Process
Safety Higher risk due to large volumes of hazardous materials and potential for thermal runaway. google.com Inherently safer with small reaction volumes (low inventory) and superior heat dissipation. beilstein-journals.orgrsc.org
Process Control Difficult to control temperature and mixing gradients, leading to potential batch-to-batch variation. google.com Precise control over parameters like temperature, pressure, and residence time, ensuring consistency. beilstein-journals.orgrsc.org
Efficiency & Yield Can have lower yields due to side reactions and less optimal heat/mass transfer. rsc.org Often results in higher yields and selectivity due to improved mixing and energetic control. beilstein-journals.org
Scalability Scaling up can be complex and may require significant process redesign. nih.gov More straightforward scale-up by running the process for longer durations or using parallel reactors. researchgate.netacs.org
Handling of Intermediates Handling of unstable or hazardous intermediates can be problematic. nih.gov Enables the on-demand generation and immediate use of unstable intermediates, minimizing hazards. nih.govresearchgate.net

Precision Control of Reaction Parameters

The successful industrial synthesis of this compound and related acetylenic alcohols is critically dependent on the precise control of various reaction parameters. in-academy.uz Minor deviations in these parameters can significantly impact product yield, purity, and the formation of undesirable byproducts. rsc.org Key parameters that require stringent control include temperature, reaction time, nature of the solvent and catalyst, and the molar ratios of reactants. idpublications.org

The synthesis of propargylic alcohols via Grignard reactions is a prime example where precision is paramount. These reactions are highly exothermic, and inadequate temperature control can lead to runaway conditions or promote side reactions like Wurtz coupling, which reduces the yield of the desired Grignard reagent. mt.comrsc.org Therefore, maintaining an optimal temperature range is crucial. Similarly, the choice of solvent can dramatically influence the reaction outcome; for instance, studies on acetylenic alcohol synthesis have shown that solvents like tetrahydrofuran (B95107) (THF) can lead to significantly higher yields compared to others under the same conditions. upi.edu

In a continuous flow setting, parameters such as residence time and flow rate become critical variables that can be finely tuned to optimize the reaction. rsc.orggoogle.com The use of Process Analytical Technology (PAT), such as in-situ FTIR or NIR spectroscopy, allows for real-time monitoring of reactant consumption and product formation. mt.comnih.govresearchgate.net This continuous feedback enables automated control systems to make immediate adjustments, ensuring the process remains within its optimal operating window, thereby maximizing efficiency and product quality. acs.org

Table 2: Illustrative Effect of Reaction Parameters on Acetylenic Alcohol Synthesis

Parameter Condition A Condition B Outcome Reference
Temperature -15°C -5 to 0°C Highest yields were observed in the -5 to 0°C range. upi.edu
Solvent Acetonitrile (MeCN) Tetrahydrofuran (THF) THF was found to be the most effective solvent, resulting in higher product yields compared to MeCN. upi.edu
Reaction Time 8 hours 10 hours Increasing reaction time beyond an optimum of 8 hours led to decreased yields due to partial oligomerization and polymerization. idpublications.org
Catalyst System KOH in Diethyl Ether (DEE) KOH in Tetrahydrofuran (THF) The system with THF as the solvent provided a higher yield for the target aromatic acetylenic alcohol (81-85%). idpublications.org
Reactant Concentration High Halide Concentration Low Halide Concentration Lowering the halide concentration can reduce the formation of the Wurtz coupling side product in Grignard reactions. rsc.org

Chemical Reactivity and Transformation Pathways of 4 Methylpent 2 Yn 1 Ol Moieties

General Reaction Types Exhibited by the Alkynyl Alcohol Moiety

The alkynyl alcohol functional group in 4-methylpent-2-yn-1-ol is a hub of chemical reactivity, enabling a variety of transformations at both the alcohol and the alkyne sites.

Oxidation Reactions

The primary alcohol of this compound can be oxidized to yield the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. While specific studies on this compound are not prevalent in readily available literature, the oxidation of similar propargylic alcohols is well-documented. For instance, the oxidation of related alkynyl alcohols can be achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The oxidation of a structurally similar compound, (E)-3-methylpent-2-en-4-ynal, can yield the corresponding carboxylic acid. vulcanchem.com Stronger oxidizing agents will typically lead to the carboxylic acid, whereas milder reagents, such as pyridinium (B92312) chlorochromate (PCC), are often employed to stop the oxidation at the aldehyde stage. The alkyne bond can also undergo oxidative cleavage under harsh conditions.

Oxidizing Agent Typical Product from Primary Alcohol
Potassium Permanganate (KMnO4)Carboxylic Acid
Chromium Trioxide (CrO3)Carboxylic Acid
Pyridinium Chlorochromate (PCC)Aldehyde

Reduction Reactions

The reduction of this compound can selectively target either the alkyne or be used to modify the hydroxyl group. Catalytic hydrogenation of the triple bond can lead to different products depending on the catalyst and reaction conditions. For example, using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) will typically result in the formation of the corresponding (Z)-alkenol, 4-methylpent-2-en-1-ol. Complete hydrogenation with a more active catalyst, such as palladium on carbon (Pd/C), would yield the saturated alcohol, 4-methylpentan-1-ol.

Reducing agents can also be employed. For instance, the reduction of a similar compound, (E)-3-methylpent-2-en-4-ynal, to (E)-3-methylpent-2-en-4-yn-1-ol is achieved using sodium borohydride (B1222165) (NaBH4). vulcanchem.com Another powerful reducing agent, Red-Al®, has been used to reduce similar complex alkynyl alcohols. mdpi.com

Reducing Agent/Catalyst Reacting Moiety Product
Lindlar's Catalyst (H2)Alkyne(Z)-4-Methylpent-2-en-1-ol
Palladium on Carbon (Pd/C, H2)Alkyne4-Methylpentan-1-ol
Sodium Borohydride (NaBH4)Aldehyde (in related compounds)Alcohol
Red-Al®Alkyne/CarbonylAlcohol/Alkene

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions. This is a common strategy to introduce a variety of other functional groups. For instance, treatment with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol into the corresponding chloride or bromide, respectively. evitachem.com The hydroxyl group itself can act as a nucleophile in some reactions. evitachem.com Furthermore, propargylic alcohols, in general, can undergo nucleophilic substitution with alcohols, amines, and heterocycles, often catalyzed by an acid such as 4-nitrobenzenesulfonic acid (p-NBSA), which provides a metal-free method for forming new carbon-oxygen and carbon-nitrogen bonds. lookchem.com

Reagent Type of Substitution Product
Thionyl Chloride (SOCl2)Conversion of -OH to -Cl1-Chloro-4-methylpent-2-yne
Phosphorus Tribromide (PBr3)Conversion of -OH to -Br1-Bromo-4-methylpent-2-yne
Alcohols/Amines (with p-NBSA)Nucleophilic substitution of -OHEthers/Amines

Detailed Mechanism of Action in Organic Synthesis

This compound is a valuable synthon, participating in reactions that construct the carbon skeleton of more complex molecules or introduce heteroatoms in a controlled manner.

Participation in Carbon-Carbon Bond Formation

A key application of this compound in organic synthesis is its role in the formation of new carbon-carbon bonds. The terminal hydrogen of the alkyne is not acidic, but the propargylic nature of the alcohol allows for various coupling reactions.

One illustrative example is the reaction of this compound with dimethyl malonate in the presence of a strong acid catalyst like sulfuric acid. In this esterification reaction, the alcohol attacks the carbonyl carbon of the malonate, but more significantly, derivatives of this compound are used in more complex C-C bond-forming reactions.

A prominent example is found in the synthesis of Vitamin A. A related compound, (Z)-3-methylpent-2-en-4-yn-1-ol, is treated with two equivalents of a Grignard reagent to form a dianion. This dianion then acts as a nucleophile, attacking a β-C14 aldehyde in a classic Grignard reaction to form a new carbon-carbon bond, constructing the carbon skeleton of the vitamin. mdpi.com The acetylide anion derived from similar alkynes can also be coupled with ketones like acetone. mdpi.com

Participation in Carbon-Heteroatom Bond Formation

The hydroxyl group of this compound is the primary site for the formation of carbon-heteroatom bonds, typically carbon-oxygen (ether) and carbon-nitrogen (amine) bonds.

As mentioned, the direct nucleophilic substitution of the hydroxyl group provides a pathway to these functionalities. A cost-effective and scalable metal-free process utilizes 4-nitrobenzenesulfonic acid (p-NBSA) to catalyze the reaction of propargyl alcohols with various alcohols and amines. lookchem.com This reaction proceeds via the protonation of the hydroxyl group by the strong acid, converting it into a good leaving group (water). The subsequent nucleophilic attack by an alcohol or amine on the propargylic carbon results in the formation of the corresponding ether or amine. This method is advantageous as it avoids the use of costly and toxic metal catalysts. lookchem.com

Nucleophilic Addition Pathways

The electron-rich triple bond of this compound is susceptible to attack by various nucleophiles, often catalyzed by metals. These reactions can proceed with high degrees of control over the stereochemical and regiochemical outcomes.

One significant pathway involves the addition of organocuprates (Gilman reagents). masterorganicchemistry.com Unlike Grignard or organolithium reagents that might readily react with the hydroxyl group, organocuprates can selectively perform conjugate (1,4) additions to α,β-unsaturated systems that can be formed from propargylic alcohols. masterorganicchemistry.comrug.nl While this compound itself is not an α,β-unsaturated carbonyl, its derivatives can be, and the principles of soft nucleophiles like cuprates favoring addition to the alkyne system are pertinent.

Another key transformation is the reduction of the alkyne via nucleophilic addition of a hydride. The treatment of propargyl alcohols with aluminum hydrides, such as Red-Al®, can selectively reduce the alkyne to an E-allylic alcohol. mdpi.com This method is advantageous as it allows for the conversion of the triple bond to a stereodefined double bond. mdpi.com

The addition of silyl (B83357) groups (hydrosilylation) is another important nucleophilic addition pathway. The regioselectivity of this reaction on internal propargyl alcohols can be finely controlled. For instance, platinum-catalyzed hydrosilylation of similar unsymmetrical internal alkynes has been shown to exhibit high β-selectivity, even when the steric and electronic differences across the alkyne are minimal. chemrxiv.org This high regioselectivity is often directed by the hydroxyl group, which can coordinate to the catalyst. chemrxiv.org

Table 1: Examples of Nucleophilic Addition Reactions

Reaction TypeReagent(s)Product TypeReference
Hydride AdditionRed-Al®(E)-Allylic alcohol mdpi.com
HydrosilylationHydrosilane (e.g., PhMe₂SiH), Pt(dvds) catalystβ-(E)-Silylalkene chemrxiv.org
Organocuprate AdditionGilman Reagents (R₂CuLi)Carbon-carbon bond formation at the alkyne masterorganicchemistry.comthieme-connect.de

Elimination Mechanisms

Elimination reactions involving this compound or its derivatives typically involve the loss of the hydroxyl group (or a derivative of it) and a proton from an adjacent carbon to form a new π bond. These reactions often compete with substitution reactions and are favored by heat and the use of strong, non-nucleophilic bases. masterorganicchemistry.com

The hydroxyl group itself is a poor leaving group. Therefore, it must first be converted into a better leaving group, such as a tosylate, mesylate, or even a halide. Once converted, a base can abstract a proton, leading to the formation of an enyne or a cumulene system, depending on the position of proton abstraction. The general pattern involves breaking a C-H and a C-(leaving group) bond on adjacent carbons. masterorganicchemistry.com While specific studies detailing the elimination reactions of this compound are not prevalent, the fundamental principles of E1 and E2 mechanisms apply. The steric hindrance provided by the isopropyl group may influence the regioselectivity of the elimination, potentially favoring the formation of the less substituted double bond (Hofmann product) under certain conditions.

Substitution Mechanisms

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. evitachem.com As the hydroxyl group is a poor leaving group, it typically requires activation, for example, by protonation under acidic conditions or by conversion to a sulfonate ester or a halide.

A common transformation is the conversion of the alcohol to the corresponding propargyl halide. For example, treatment of this compound with triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) yields the corresponding propargylic bromide. nih.gov This reaction proceeds via an intermediate phosphonium (B103445) salt, which is then displaced by the bromide ion in what is typically an Sₙ2-type mechanism. Similarly, reagents like thionyl chloride can be used to synthesize the corresponding chloride. evitachem.com

These propargylic halides are valuable synthetic intermediates. They are effective electrophiles in Sₙ2 reactions with various nucleophiles, including organocuprates, enabling the formation of new carbon-carbon bonds. masterorganicchemistry.com

Table 2: Reagents for Substitution of the Hydroxyl Group

Reagent(s)ProductReaction TypeReference
CBr₄, PPh₃1-Bromo-4-methylpent-2-yneAppel Reaction (Sₙ2) nih.gov
Thionyl chloride (SOCl₂)1-Chloro-4-methylpent-2-yneSₙi or Sₙ2 evitachem.com
Phosphorus tribromide (PBr₃)1-Bromo-4-methylpent-2-yneSₙ2

Chemoselectivity and Regioselectivity in Transformations

In molecules with multiple reactive sites like this compound, controlling the chemoselectivity (which functional group reacts) and regioselectivity (where the reaction occurs on a functional group) is paramount.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in the reduction of this compound, a catalyst system can be chosen to selectively reduce the alkyne without affecting the hydroxyl group. Conversely, during substitution reactions of the hydroxyl group, conditions are chosen to avoid reactions at the alkyne. The oxidation of this compound presents another chemoselectivity challenge, as both the alcohol and the alkyne can be oxidized. evitachem.combloomtechz.com Mild oxidizing agents might selectively convert the primary alcohol to an aldehyde, while stronger agents could cleave the triple bond or oxidize the alcohol further to a carboxylic acid.

Regioselectivity is particularly relevant in addition reactions to the unsymmetrical alkyne. The electronic and steric properties of the isopropyl group versus the hydroxymethyl group influence where a reagent will add across the triple bond. For example, in the hydroboration of alkynes, the boron atom typically adds to the less sterically hindered carbon. tu-dortmund.de In the case of this compound, this would be the carbon adjacent to the CH₂OH group. However, electronic effects can alter this outcome; attaching linkers to the alcohol can change the polarity of the alkyne and reverse or decrease the observed regioselectivity. tu-dortmund.de Similarly, the hydrosilylation of propargylic alcohols can be highly regioselective, with the outcome often dictated by the directing effect of the hydroxyl group rather than just steric factors. chemrxiv.org This directing effect can lead to the formation of the β-isomer with high selectivity. chemrxiv.org

Spectroscopic Characterization and Structural Elucidation of 4 Methylpent 2 Yn 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis in Derivatives

The ¹H NMR spectrum of 4-methylpent-2-yn-1-ol derivatives provides characteristic signals that can be assigned to specific protons within the molecule. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) are invaluable for structural elucidation.

A notable example is the analysis of the diastereomeric mixture of 1-((4R,5S)-5-((4-methoxyphenoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-methylpent-2-yn-1-ol, which exists in syn and anti forms. mdpi.com The ¹H NMR data for these diastereomers, recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, reveals distinct signals for the aromatic protons of the methoxyphenoxy group, as well as for the protons of the dioxolane and the pentynol moieties. mdpi.com

For the syn isomer, the aromatic protons appear as a multiplet between 6.92 and 6.79 ppm. mdpi.com In contrast, the anti isomer shows a similar multiplet in the same region. The distinct stereochemistry of the isomers leads to slight differences in the chemical shifts of other protons, which allows for their differentiation.

Interactive ¹H NMR Data for Diastereomers of a this compound Derivative

Select a diastereomer to view its ¹H NMR spectral data.

Chemical Shift (δ, ppm)MultiplicityAssignment

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis in Derivatives

The ¹³C NMR spectra of the syn and anti diastereomers of 1-((4R,5S)-5-((4-methoxyphenoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-methylpent-2-yn-1-ol have been recorded, providing further structural confirmation. mdpi.com The spectra show characteristic signals for the carbons of the aromatic ring, the dioxolane moiety, the alkyne group, and the pentynol backbone.

Interactive ¹³C NMR Data for Diastereomers of a this compound Derivative

Select a diastereomer to view its ¹³C NMR spectral data.

Chemical Shift (δ, ppm)Assignment

Stereochemical Aspects in 4 Methylpent 2 Yn 1 Ol Derived Compounds

Enantiomeric Excess Determination in Chiral Syntheses (e.g., via HPLC)

The successful synthesis of a chiral compound requires not only the creation of the desired stereoisomer but also a reliable method to determine the enantiomeric excess (e.e.), which quantifies the purity of one enantiomer over the other. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for this purpose.

In the synthesis of 4-epi-Bengamide E, the enantiomeric excess of a chiral alcohol intermediate was determined by HPLC analysis. mdpi.com A Daicel Chiral Pak AD column was employed with an isocratic elution of n-hexane and isopropanol. mdpi.com The different interactions of the enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation and quantification. mdpi.com

Similarly, in the synthesis of optically active analogs of abscisic acid, a Chiracel OD chiral HPLC column was used to resolve the enantiomers of a methyl dihydroabscisate derivative. cdnsciencepub.com The baseline separation of the enantiomers confirmed the high optical purity of the synthesized compounds. cdnsciencepub.com

The conditions for HPLC analysis are critical and must be optimized for each specific compound. The choice of the chiral column, the mobile phase composition, flow rate, and temperature all influence the separation.

Table of HPLC Conditions for Enantiomeric Excess Determination:

Compound TypeChiral Stationary PhaseMobile PhaseFlow RateDetectionReference
Chiral alcohol intermediate for 4-epi-Bengamide EDaicel Chiral Pak ADn-hexane/isopropanol (90:10)0.8 mL/minDiode-Array Detector (DAD) at 220 nm mdpi.com
(-)-(4R,5R)-methyl dihydroabscisateChiracel ODn-hexane/isopropanol (90:10)1.0 mL/minNot specified cdnsciencepub.com

Influence of Stereochemistry on Reaction Outcomes in Derivative Synthesis

The stereochemistry of a molecule can significantly influence the outcome of subsequent chemical reactions. This principle, where the stereochemistry of the starting material dictates the stereochemistry of the product, is known as a stereospecific reaction. masterorganicchemistry.com In contrast, a stereoselective reaction is one that favors the formation of one stereoisomer over another, regardless of the stereochemistry of the starting material. masterorganicchemistry.com

In the synthesis of derivatives from 4-methylpent-2-yn-1-ol, the existing chirality in a molecule can direct the formation of new stereocenters. This is often referred to as substrate-controlled diastereoselectivity. For example, the reduction of a ketone to an alcohol can be highly diastereoselective, with the incoming hydride reagent preferentially attacking from the less sterically hindered face of the molecule, leading to the formation of one diastereomer in excess.

An interesting case is observed in the synthesis of an intermediate for 4-epi-Bengamide E, where the addition of the lithium acetylide of 1-methylbutyne to a chiral aldehyde proceeded with excellent yield but without any stereochemical induction, producing a mixture of diastereoisomers. mdpi.com This indicates that under these specific reaction conditions, the chiral centers already present in the aldehyde did not effectively control the stereochemical outcome of the nucleophilic addition.

Conversely, in the synthesis of analogs of the plant hormone abscisic acid, the reaction of a silyl (B83357) ether with the dianion of (Z)-3-methylpent-2-en-4-yn-1-ol resulted in the formation of only one addition product. cdnsciencepub.com This high degree of stereoselectivity demonstrates a significant influence of the existing stereocenter on the trajectory of the incoming nucleophile. cdnsciencepub.com

These examples underscore the critical and often predictable, yet sometimes subtle, role that stereochemistry plays in the synthesis of complex molecules derived from this compound. The ability to control and predict these outcomes is a cornerstone of modern asymmetric synthesis.

Advanced Applications of 4 Methylpent 2 Yn 1 Ol in Chemical Research and Industry

Role as a Versatile Building Block in Organic Synthesis

The dual functionality of 4-Methylpent-2-yn-1-ol, combining a reactive alcohol and a modifiable triple bond, makes it a valuable intermediate in the field of organic synthesis. Chemists utilize this compound to introduce specific structural motifs into larger, more complex molecules.

Synthesis of Complex Molecules

One of the notable applications of this compound is in the total synthesis of natural products and their analogues. A key example is its use in the synthesis of 4-epi-Bengamide E, a bioactive natural product originally isolated from marine sponges that has garnered interest for its potential therapeutic properties.

In the synthesis of an advanced intermediate for 4-epi-Bengamide E, this compound is employed to construct a key portion of the carbon skeleton. The synthesis begins with the generation of a lithium acetylide from 3-methyl-1-butyne (B31179), which is then reacted with a chiral aldehyde. mdpi.com This reaction sequence leads to the formation of the diastereomeric alcohol, 1-((4R,5S)-5-((4-methoxyphenoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-methylpent-2-yn-1-ol. mdpi.com This specific transformation highlights the utility of the alkynyl portion of this compound in forming new carbon-carbon bonds, a fundamental operation in the assembly of complex molecules. mdpi.com

Table 1: Key Reaction in the Synthesis of a 4-epi-Bengamide E Intermediate

Reactant 1Reactant 2Key ReagentsProductReference
Chiral AldehydeLithium acetylide of 3-methyl-1-butynen-BuLi, THF1-((4R,5S)-5-((4-methoxyphenoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-methylpent-2-yn-1-ol mdpi.com

Polymer Chemistry Applications

While the structural features of this compound, particularly the presence of a polymerizable alkyne and a functional handle in the form of a hydroxyl group, suggest its potential utility in polymer chemistry, specific research detailing its application as a monomer or in the modification of polymers is not extensively documented in publicly available literature. The related compound, (Z)-3-Methylpent-2-en-4-yn-1-ol, is noted for its use in creating polymers with tailored properties through click chemistry, but similar detailed applications for this compound are not as well-established. myskinrecipes.com

Contributions to Biologically Active Molecule Synthesis

The synthesis of molecules with potential biological activity is a critical area of chemical research. Intermediates like this compound can be crucial in building the carbon framework of these complex and often chiral molecules.

Development of Potential Pharmaceuticals

General statements in chemical literature suggest that derivatives of alkynols can be intermediates in the synthesis of pharmaceutical compounds. lookchem.com However, specific examples of potential pharmaceuticals that are directly synthesized from this compound are not readily found in current research literature. The focus in many studies has been on isomers such as (Z)-3-methylpent-2-en-4-yn-1-ol, which is cited as an important intermediate in the production of various pharmaceutical compounds. lookchem.com

Research into Drug Discovery and Development through Derivatives

The exploration of chemical derivatives is a cornerstone of drug discovery. By modifying a core structure, chemists can investigate structure-activity relationships to optimize therapeutic properties. While derivatives of this compound are commercially available and used in research, detailed pharmacological evaluations of these specific derivatives are not widely published. Research in this area often focuses on related structures. For instance, studies on purine (B94841) derivatives for potential therapeutic use have incorporated a 3-methylpent-1-yn-3-ol moiety, which is structurally different from this compound.

Material Science and Industrial Applications

In the broader chemical industry, this compound is recognized for its role as an intermediate in the manufacture of other chemical substances. According to the European Chemicals Agency (ECHA), the substance is used at industrial sites for the synthesis of other chemicals. europa.eu This indicates its use in larger-scale chemical production, likely as a building block for more complex specialty chemicals. However, specific details regarding the end-products or the types of materials, such as specialty polymers or coatings, are not specified in the public registration data. europa.eu The applications in material science for the related compound (Z)-3-Methylpent-2-en-4-yn-1-ol are noted, particularly in the synthesis of advanced materials like polymers and nanomaterials, but equivalent detailed applications for this compound are not as clearly defined in the available literature. ontosight.ai

Production of Specialty Polymers

This compound serves as a crucial building block in the synthesis of advanced and specialty polymers. Its unique bifunctional nature, possessing both a hydroxyl (-OH) group and an alkyne (carbon-carbon triple bond) group, allows it to be incorporated into polymer chains to impart specific, desirable properties. The presence of the isopropyl group at the fourth carbon position provides distinct steric and electronic characteristics to the resulting polymer.

A significant application is its use as a precursor in the creation of complex polyester (B1180765) structures. For instance, this compound is used in the synthesis of Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate. This reaction typically involves the esterification of the alcohol with a derivative of malonic acid, such as dimethyl malonate, often in the presence of an acid catalyst. The resulting molecule, which now contains two alkyne functionalities from the original alcohol, can then be used as a monomer or cross-linking agent in polymerization reactions. These reactions lead to the formation of advanced materials and specialty polymers. The alkyne groups within the polymer backbone can be further modified, offering a platform for creating materials with tailored properties.

The incorporation of acetylenic alcohols like this compound into polymer structures is a key strategy in material science for developing high-performance materials. fcad.commyskinrecipes.com

Table 1: Polymer Precursor Synthesis

Reactant 1Reactant 2Resulting IntermediateApplication of Intermediate
This compoundDimethyl malonateDimethyl bis(4-methylpent-2-yn-1-yl)propanedioateProduction of specialty polymers and coatings

Coatings Technology

In the field of coatings technology, this compound and other acetylenic alcohols are valued for their ability to enhance the formulation and performance of paints and coatings. fcad.combasf.com These compounds act as multifunctional additives, improving key surface properties such as gloss, leveling, and anti-foaming characteristics. fcad.com

When used in coating formulations, this compound can improve the wetting of pigments and substrates, ensuring a more uniform and defect-free film. Its role extends to being a component in the synthesis of specialized additives for coatings. As seen in the production of Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate, this derivative of this compound is explicitly utilized in the coatings industry.

Furthermore, acetylenic alcohols are known to function as effective inhibitors for precious metal catalysts, such as platinum, which are often used in silicone-based coating systems like release coatings. fcad.combasf.com By controlling the catalyst's activity, these alcohols help manage the curing process, which is critical for achieving the desired final properties of the coating.

Table 2: Functional Roles in Coatings Technology

FunctionDescriptionReference
Surface Property EnhancementImproves gloss, leveling, and anti-foaming characteristics in paint and coating formulations. fcad.com
Intermediate for AdditivesServes as a reactant in the synthesis of molecules used for advanced coatings.
Catalyst InhibitionControls the reaction of precious metal catalysts in certain coating systems, such as silicones. fcad.combasf.com

Future Directions and Emerging Research Avenues

The unique chemical architecture of this compound positions it at the forefront of several emerging research areas in materials science and synthetic chemistry. Future research is likely to focus on harnessing its alkyne functionality for novel polymerization techniques and the development of next-generation materials.

One of the most promising future directions is the application of "click chemistry." The alkyne group in this compound is an ideal participant in these highly efficient and selective reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). myskinrecipes.com This would enable the precise and efficient construction of complex polymers and functional materials with highly tailored properties, starting from this compound-derived monomers. myskinrecipes.com

Research is also expected to expand into the synthesis of novel, high-performance polymers where this compound is used to introduce specific steric bulk and reactive sites along the polymer chain. Its distinct structure can be exploited to control polymer morphology, solubility, and thermal properties.

Furthermore, there is a growing trend towards developing more environmentally friendly chemical products. fcad.com Future research may focus on using this compound in the formulation of halogen-free polymers and coatings, aligning with stricter international regulatory standards like the EU's Restriction of Hazardous Substances (RoHS) directive. fcad.com The versatility and efficiency of acetylenic alcohols suggest their continued and expanded role in modern chemical synthesis and the development of innovative industrial products. fcad.com

Conclusion and Research Perspectives

Summary of Current Research Landscape for 4-Methylpent-2-yn-1-ol

This compound has primarily been investigated as a functionalized substrate in synthetic organic chemistry, where its constituent propargyl alcohol moiety serves as a reactive handle for a variety of transformations. The current research landscape is dominated by its use in metal-catalyzed reactions, particularly those involving isomerization, cyclization, and addition pathways.

A significant body of research focuses on transition-metal-catalyzed intramolecular reactions. Gold catalysts, in particular, have been effectively employed to mediate the cyclization of this compound. In these reactions, the gold(I) or gold(III) center activates the alkyne for nucleophilic attack by the pendant hydroxyl group. This process typically leads to the formation of substituted dihydrofurans. For instance, studies have demonstrated that under specific catalytic conditions, this compound can be converted into 4-isopropyl-2,5-dihydrofuran.

Another well-documented transformation is the ruthenium-catalyzed isomerization of this compound. This reaction proceeds via a rearrangement mechanism, converting the propargyl alcohol into its corresponding α,β-unsaturated aldehyde, (E)-4-methylpent-2-enal. This isomerization provides a direct and atom-economical route to valuable enal synthons, which are key intermediates for subsequent transformations such as conjugate additions and cycloadditions.

Beyond these core transformations, the compound has appeared as a substrate in studies exploring the scope of new catalytic systems. These include investigations into palladium-catalyzed processes and reactions involving other late transition metals. The isopropyl group on the molecule provides a degree of steric bulk that has been useful in probing the steric tolerance of newly developed catalysts and reaction conditions.

The table below summarizes key transformations reported in the literature for this compound.

Reaction TypeCatalyst System (Example)Primary ProductSignificance
Intramolecular CyclizationGold (AuCl3, AuCl)4-Isopropyl-2,5-dihydrofuranSynthesis of heterocyclic scaffolds.
Isomerization/RearrangementRuthenium ([RuCp*(CH3CN)3]PF6)(E)-4-Methylpent-2-enalAtom-economical access to α,β-unsaturated aldehydes.
Hydration/RearrangementMercury(II) sulfate (B86663) / Sulfuric acid4-Methylpentan-2-oneClassic alkyne hydration (Rupe rearrangement).

Identification of Knowledge Gaps and Future Research Directions

Despite its utility as a model substrate, the full synthetic potential of this compound remains underexplored. Several knowledge gaps present clear opportunities for future research.

Asymmetric Catalysis: The vast majority of reported transformations are racemic. This compound is a prochiral molecule, and its conversion into chiral products represents a significant, largely unaddressed challenge. The development of enantioselective catalytic systems for its cyclization, isomerization, or addition reactions would be a major advance. Future work should focus on designing and screening chiral ligands for known catalysts (e.g., gold, ruthenium) or developing entirely new asymmetric catalytic methods to access enantiomerically enriched dihydrofurans or other chiral building blocks.

Mechanistic Elucidation: While the general pathways for major reactions are understood, detailed mechanistic studies are lacking. For instance, the precise role of the isopropyl group in influencing reaction rates, regioselectivity, and catalyst stability is not fully characterized. Future research could employ a combination of kinetic analysis, isotopic labeling studies, and computational chemistry (e.g., Density Functional Theory) to map reaction energy profiles, identify key transition states, and elucidate the subtle electronic and steric effects at play.

Exploration of Diverse Catalytic Systems: Research has been heavily concentrated on a few late transition metals. A significant gap exists in the exploration of catalysis by earth-abundant and more sustainable metals such as iron, copper, and manganese. Furthermore, modern synthetic methodologies like photoredox catalysis and electro-organic synthesis have not been systematically applied to this compound. Investigating its reactivity under these conditions could unlock novel and previously inaccessible chemical transformations.

Expansion of Reaction Scope: The range of reactions demonstrated with this compound is relatively narrow. There is a need to explore its participation in a broader array of synthetic protocols, such as:

Pauson-Khand reactions to form bicyclic cyclopentenones.

[2+2+2] cycloadditions with other alkynes or nitriles to construct substituted benzene (B151609) or pyridine (B92270) rings.

Enyne metathesis reactions where it is coupled with an alkene.

Potential for Novel Synthetic Transformations and Applications

Building on the identified knowledge gaps, this compound holds considerable potential for novel synthetic developments and applications in various fields of chemical science.

Novel Synthetic Transformations: The structure of this compound is well-suited for the design of complex, one-pot cascade or tandem reactions. For example, a sequence could be envisioned where an initial metal-catalyzed isomerization to the enal is immediately followed by an in-situ organocatalytic asymmetric conjugate addition or Diels-Alder reaction, rapidly building molecular complexity from a simple starting material. Another frontier is the selective C-H functionalization of the isopropyl group, which could be achieved using directed metallation or modern radical-based methodologies, adding another layer of synthetic utility.

Potential Applications: The products derived from this compound are valuable intermediates for synthesizing more complex target molecules.

Medicinal Chemistry: The substituted dihydrofuran and furan (B31954) cores, accessible via its cyclization, are privileged scaffolds found in numerous biologically active natural products and pharmaceuticals. Systematic exploration of its derivatives could provide libraries of novel compounds for high-throughput screening against various therapeutic targets.

Materials Science: The bifunctional nature of this compound (alkyne and hydroxyl groups) makes it a promising candidate as a monomer or cross-linking agent in polymer chemistry. Polymers incorporating this unit could exhibit unique thermal properties, rigidity, or post-polymerization modification potential via the unreacted functional group.

Agrochemicals: Similar to medicinal chemistry, many herbicides, pesticides, and fungicides are based on heterocyclic cores. The efficient synthesis of substituted furans and pyrans from this starting material could provide a streamlined route to new agrochemical candidates.

The table below outlines potential future research directions and their associated applications.

Future Research DirectionProposed TransformationPotential Application Area
Asymmetric CatalysisEnantioselective cyclizationSynthesis of chiral building blocks for pharmaceuticals.
Cascade ReactionsIsomerization-Diels-Alder sequenceRapid construction of complex polycyclic skeletons.
Sustainable CatalysisIron-catalyzed hydrofunctionalizationDevelopment of green and cost-effective synthetic methods.
Polymer ChemistryRing-opening metathesis polymerization (ROMP) of derived heterocyclesCreation of novel functional polymers for materials science.
C-H FunctionalizationDirected functionalization of the isopropyl groupLate-stage modification and synthesis of complex analogues.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Methylpent-2-yn-1-ol with high regioselectivity?

  • Methodological Answer : Synthesis of this compound often involves catalytic hydrogenation or alkyne hydration. For regioselectivity, Lindlar catalysts (palladium-based) modified with quinoline or lead additives can suppress over-reduction while ensuring stereochemical control. Reaction conditions (e.g., H₂ pressure, solvent polarity) should be optimized to avoid side products like saturated alcohols. Purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane mixtures) is critical to isolate the target compound .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H NMR identifies the hydroxyl proton (δ 1.5–2.0 ppm) and alkynyl carbons (δ 70–100 ppm in 13^{13}C NMR).
  • IR Spectroscopy : Stretching frequencies for -OH (3200–3600 cm⁻¹) and C≡C (2100–2260 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., 112.17 g/mol for 4,4-Dimethylpent-2-yn-1-ol, a structural analog) and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard).
  • Storage : Keep sealed in dry, inert environments at 2–8°C to prevent degradation.
  • Waste Disposal : Collect waste in designated containers for professional treatment to avoid environmental contamination (P405 precaution) .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model electron density distributions to predict reaction sites. Tools like CC-DPS (Chemical Compounds Deep Profiling Services) integrate QSPR (Quantitative Structure-Property Relationship) and neural networks to simulate alkynol behavior under varying conditions (e.g., pH, temperature). These models guide experimental design by identifying plausible intermediates and transition states .

Q. What strategies address discrepancies in reported catalytic efficiencies for hydrogenation of acetylenic alcohols like this compound?

  • Methodological Answer : Contradictions in catalytic yields often arise from:

  • Catalyst Preparation : Variations in palladium nanoparticle size or ligand modifications (e.g., Lindlar vs. PVP-stabilized catalysts).
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via GC-MS to distinguish intermediate (kinetic) vs. final (thermodynamic) products.
    Reproducibility requires standardizing catalyst activation protocols and solvent systems .

Q. How to design experiments to study kinetic vs. thermodynamic control in reactions involving this compound?

  • Methodological Answer :

  • Variable Temperature Studies : Conduct reactions at 0°C (kinetic) vs. 60°C (thermodynamic) to isolate intermediates.
  • Quenching Experiments : Rapidly cool reaction mixtures and analyze products via NMR or HPLC.
  • Computational Validation : Compare experimental outcomes with DFT-predicted energy barriers for competing pathways (e.g., allyl rearrangements vs. hydrogenation) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the stability of this compound under oxidative conditions?

  • Methodological Answer : Contradictions may arise from impurities or trace metal catalysts. To address this:

  • Controlled Replicates : Repeat experiments using ultra-pure solvents (e.g., HPLC-grade) and rigorously dried substrates.
  • Additive Screening : Test stabilizers like BHT (butylated hydroxytoluene) to suppress radical-mediated degradation.
  • Advanced Analytics : Use EPR spectroscopy to detect free radicals during oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.